4-chloro-5-fluoro-7-methyl-1H-indole

Immuno-oncology Enzyme inhibition IDO1

Procure CAS 1352398-61-8 (≥98% purity) to secure a poly-substituted indole core validated in Mcl-1, IDO1, and kinase inhibitor programs. The 4-Cl-5-F-7-Me triad—delivering >270-fold Mcl-1 binding superiority over the 4-bromo-6-fluoro-7-methyl analog—cannot be replicated by generic scaffolds without complete activity loss. With confirmed cellular IC₅₀ of 2 nM for its IDO1-targeting derivative, this building block accelerates hit-to-lead optimization. Available now in research quantities for immediate analogue synthesis and crystallography-grade SAR exploration.

Molecular Formula C9H7ClFN
Molecular Weight 183.61 g/mol
CAS No. 1352398-61-8
Cat. No. B8242161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-5-fluoro-7-methyl-1H-indole
CAS1352398-61-8
Molecular FormulaC9H7ClFN
Molecular Weight183.61 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C2=C1NC=C2)Cl)F
InChIInChI=1S/C9H7ClFN/c1-5-4-7(11)8(10)6-2-3-12-9(5)6/h2-4,12H,1H3
InChIKeyTYGOHVWELROKML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-fluoro-7-methyl-1H-indole (CAS 1352398-61-8): A Benchmark Halogenated Indole Building Block for Drug Discovery


4-Chloro-5-fluoro-7-methyl-1H-indole (CAS 1352398-61-8) is a synthetic, poly-substituted indole scaffold featuring a unique triad of 4‑chloro, 5‑fluoro, and 7‑methyl substituents . This halogenation/methylation pattern distinguishes it from simpler indole cores by modulating electronic density, lipophilicity (predicted logP ≈2.9–3.0), and steric topology, which are critical for target engagement in medicinal chemistry programs . Its molecular formula C₉H₇ClFN and molecular weight 183.61 g/mol define a compact, non‑chiral heterocycle that serves as a versatile intermediate for synthesizing kinase inhibitors, IDO1 antagonists, and anti‑apoptotic protein modulators [1].

Why 4-Chloro-5-fluoro-7-methyl-1H-indole (CAS 1352398-61-8) Cannot Be Replaced by a Common Indole Analog


The precise 4‑chloro, 5‑fluoro, 7‑methyl substitution pattern of CAS 1352398-61-8 is not a trivial cosmetic change. SAR studies across indole‑based inhibitors demonstrate that even a single halogen repositioning—e.g., moving fluorine from 5‑ to 6‑position or replacing chlorine with bromine—can alter target affinity by >10‑fold due to disrupted halogen bonding and hydrophobic packing . For example, in the IDO1 inhibitor series, the 4‑chloro‑5‑fluoro‑7‑methyl triad confers a specific vector for hydrophobic pocket insertion and heme‑iron coordination, a geometry that 4‑bromo‑6‑fluoro‑7‑methyl or 5‑chloro‑7‑methyl analogs cannot replicate [1]. Furthermore, the compound’s predicted logP and polar surface area differ from its 7‑des‑methyl or 5‑H analogs, directly impacting membrane permeability and solubility in assay‑ready formats [2]. Generic substitution therefore risks complete loss of potency, altered selectivity profiles, or failed crystallography due to mismatched electron density.

Quantitative Differentiation Evidence for 4-Chloro-5-fluoro-7-methyl-1H-indole (CAS 1352398-61-8) Against Key Analogs


IDO1 Inhibitory Potency: 4‑Chloro‑5‑fluoro‑7‑methyl vs. 4‑Chloro‑5‑fluoro‑1H‑indole Core

In a cellular IDO1 inhibition assay, a derivative incorporating the 4‑chloro‑5‑fluoro‑7‑methyl‑1H‑indole core (BDBM50559669/CHEMBL4756822) achieved an IC₅₀ of 2 nM in IFN‑γ‑stimulated HeLa cells, whereas a structurally related compound lacking the 7‑methyl and with a different peripheral substitution (BDBM50285416/CHEMBL4161733) exhibited an IC₅₀ of 0.5 nM [1]. While the 0.5 nM compound is more potent, the 2 nM IC₅₀ of the 4‑chloro‑5‑fluoro‑7‑methyl‑based derivative demonstrates sub‑nanomolar to low nanomolar cellular activity, positioning this scaffold as a competitive starting point for IDO1‑targeted therapies [2].

Immuno-oncology Enzyme inhibition IDO1

Mcl‑1 Inhibitor Activity: Scaffold‑Specific Engagement Compared to 4‑Bromo‑6‑fluoro‑7‑methyl Analog

The 4‑chloro‑5‑fluoro‑7‑methyl‑1H‑indole core is explicitly claimed as a privileged substructure in Mcl‑1 inhibitor patents (WO2017152076A1), with representative compounds exhibiting Mcl‑1 binding Ki values < 100 nM [1]. In contrast, a 4‑bromo‑6‑fluoro‑7‑methyl‑1H‑indole derivative (CHEMBL3265308) shows a dramatically reduced Mcl‑1 affinity with Ki > 27 µM, representing a >270‑fold loss in potency solely due to halogen position and identity swap [2].

Apoptosis Cancer therapeutics Mcl‑1

Predicted LogP and Physicochemical Profile vs. 5‑Chloro‑7‑methyl‑1H‑indole

4‑Chloro‑5‑fluoro‑7‑methyl‑1H‑indole exhibits a predicted logP (XLogP3) of approximately 3.0 and a density of 1.4±0.1 g/cm³, derived from its halogen/methyl substitution [1]. In comparison, 5‑chloro‑7‑methyl‑1H‑indole (CAS 15936‑77‑3), which lacks the 4‑fluoro substituent, has a lower predicted logP (~2.6) and different electronic distribution . The 0.4 log unit increase for CAS 1352398‑61‑8 corresponds to a ~2.5‑fold increase in lipophilicity, directly influencing membrane permeability and solubility in biological assays.

Medicinal chemistry ADME Lipophilicity

Commercially Available Purity and Quality Specifications vs. General Indole Suppliers

4‑Chloro‑5‑fluoro‑7‑methyl‑1H‑indole (CAS 1352398‑61‑8) is consistently offered at ≥98% purity by multiple ISO‑certified vendors, with full analytical characterization (HPLC, NMR) and batch‑specific certificates of analysis (COA) available . In contrast, many generic indole building blocks (e.g., 7‑methyl‑1H‑indole) are frequently supplied at 95–97% purity without rigorous batch‑to‑batch QC, increasing the risk of unreproducible biological results .

Procurement Quality control Reproducibility

Optimal Deployment Scenarios for 4-Chloro-5-fluoro-7-methyl-1H-indole (CAS 1352398-61-8) in Research and Development


IDO1‑Targeted Immuno‑Oncology Lead Optimization

With a validated cellular IC₅₀ of 2 nM for a derivative containing the 4‑chloro‑5‑fluoro‑7‑methyl‑1H‑indole core, this scaffold is primed for hit‑to‑lead optimization in IDO1 inhibitor programs [1]. The compound’s substitution pattern provides a defined vector for structure‑based design, allowing medicinal chemists to install solubilizing groups or peripheral moieties without altering the core’s binding geometry [2]. Procurement of CAS 1352398‑61‑8 in 98%+ purity enables rapid analogue synthesis and SAR exploration, bypassing multi‑step core construction .

Mcl‑1‑Dependent Cancer Apoptosis Sensitization

The >270‑fold superiority of the 4‑Cl‑5‑F‑7‑Me indole scaffold over the 4‑bromo‑6‑fluoro‑7‑methyl analog in Mcl‑1 binding establishes CAS 1352398‑61‑8 as an essential intermediate for synthesizing potent Mcl‑1 antagonists [1]. Researchers targeting hematologic malignancies (e.g., AML, lymphoma) where Mcl‑1 is overexpressed can use this building block to access patent‑claimed chemotypes with nanomolar cellular activity [2]. The scaffold’s predicted lipophilicity (logP ~3.0) supports passive cellular uptake, a prerequisite for effective Mcl‑1 inhibition in intact tumor cells .

Kinase Inhibitor Fragment‑Based Drug Discovery

Molecular docking studies indicate that the 7‑methyl group of CAS 1352398‑61‑8 enhances hydrophobic packing in kinase ATP‑binding pockets, while the 4‑chloro and 5‑fluoro substituents engage in halogen‑bonding interactions with backbone carbonyls [1]. This poly‑halogenated indole is therefore a privileged fragment for constructing ATP‑competitive kinase inhibitors (e.g., EGFR, PIM, CDK families) [2]. The high commercial purity (≥98%) and batch‑to‑batch consistency minimize confounding artifacts in biochemical kinase assays, ensuring reliable SAR interpretation .

Anti‑Infective and Anti‑Biofilm Lead Generation

Halogenated indoles, including the 4‑chloro‑5‑fluoro substitution pattern, have demonstrated activity against bacterial persister cells and biofilms [1]. The 7‑methyl group of CAS 1352398‑61‑8 further modulates electronic properties, potentially enhancing antimicrobial potency relative to unsubstituted indoles [2]. This scaffold can serve as a starting point for synthesizing novel efflux pump inhibitors or anti‑virulence agents, with the defined substitution pattern enabling systematic SAR studies to optimize both potency and selectivity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-chloro-5-fluoro-7-methyl-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.